H-Dab(Z)-ome 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Dab(Z)-ome hcl, also known as H-Dab HCl, is a chemical compound with the CAS Number: [1883-09-6] and a Molecular Weight of 154.6 . It is a derivative of benzene and is most often used in immunohistochemical (IHC) staining as a chromogen .

Chemical Reactions Analysis

In DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP). The oxidized DAB forms a brown precipitate, at the location of the HRP, which can be visualized using light microscopy .Physical and Chemical Properties Analysis

H-Dab(Z)-ome hcl has a molecular weight of 154.6 . The related compound DAB is heat-resistant, extremely stable, and its precipitate is insoluble in water, alcohol, and other organic solvents most commonly used in the lab (such as xylene and isopropanol) .Relevant Papers

科学研究应用

双有源桥隔离双向 DC-DC 转换器用于高频链路电源转换系统:

- 本文讨论了高频链路 (HFL) 电源转换系统,重点关注双有源桥 (DAB) 隔离双向 DC-DC 转换器,该转换器是这些系统中的核心电路。该研究涵盖了基本特性、控制策略和设计优化,这些特性和优化可能为 H-Dab(Z)-ome hcl 等复杂系统的工程应用提供见解。

- (Zhao 等,2014).

Cu 掺杂 OMS 上气态 HCBz 的催化去除:

- 这项研究介绍了使用铜掺杂的氧化锰催化去除六氯苯 (HCBz)(一种持久性有机污染物)。虽然与 H-Dab(Z)-ome hcl 没有直接关系,但对催化过程和污染物去除的研究可以提供类似化学过程和应用的背景理解。

- (Yang 等,2014).

将人类计算集成到商业视频游戏中:

- 本文提出了一个模型,用于将科学研究(特别是人类计算)集成到视频游戏中。虽然与 H-Dab(Z)-ome hcl 没有直接关系,但它突出了技术在科学研究中的创新应用,这可能会激发在复杂化合物研究和应用中的类似创造性方法。

- (Clark 等,2018).

在体内检测叶片中的过氧化氢:

- 这项研究探索了使用各种化学探针检测植物中过氧化氢的方法。这里讨论的技术和方法可以提供对生物系统中 H-Dab(Z)-ome hcl 等复杂化学物质的检测和分析的见解。

- (Šnyrychová 等,2009).

基于有序介孔 ZnFe2O4 的高灵敏传感器用于电化学检测多巴胺:

- 本文讨论了用于多巴胺检测的高灵敏传感器。传感器开发和电化学检测中的技术和原理可能与 H-Dab(Z)-ome hcl 的研究相关,特别是如果采用了类似的检测或分析方法。

- (Huang 等,2020).

作用机制

Target of Action

H-Dab(Z)-ome hcl, also known as DAB (3,3′-Diaminobenzidine), is a derivative of benzene . It is most often used in immunohistochemical (IHC) staining as a chromogen . The primary targets of DAB are haem-containing proteins, such as peroxidases . These proteins play a crucial role in various biological processes, including the breakdown of hydrogen peroxide and the regulation of reactive oxygen species in cells .

Mode of Action

In DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP) . The oxidized DAB forms a brown precipitate at the location of the HRP, which can be visualized using light microscopy . This interaction allows for the detection and localization of specific antigens in cells and tissues .

Biochemical Pathways

The primary biochemical pathway involved in the action of DAB is the oxidation-reduction (redox) process . In this process, DAB is oxidized by hydrogen peroxide, resulting in the formation of a brown precipitate . This precipitate indicates the presence and distribution of hydrogen peroxide in cells, which is a key component of various cellular processes, including cell signaling and immune response .

Pharmacokinetics

It is known that the dab precipitate formed during the staining process is insoluble in water, alcohol, and other common organic solvents This suggests that DAB may have low bioavailability if administered systemically

Result of Action

The result of DAB’s action is the formation of a brown precipitate at the location of the HRP . This precipitate can be visualized using light microscopy, allowing for the detection and localization of specific antigens in cells and tissues . This makes DAB a valuable tool in various research and diagnostic applications, including the study of protein expression and distribution in cells and tissues .

Action Environment

The action of DAB can be influenced by various environmental factors. For instance, the pH of the DAB solution is a critical parameter, with a pH below 7.0 resulting in weak DAB intensity, and a pH above 7.6 leading to a high level of background stain . Additionally, DAB is light-sensitive, requiring protection from light during preparation and storage . These factors must be carefully controlled to ensure the effective and accurate use of DAB in staining procedures .

生化分析

Biochemical Properties

H-Dab(Z)-ome hcl is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, which can influence the course of these reactions

Cellular Effects

H-Dab(Z)-ome hcl can have various effects on different types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of H-Dab(Z)-ome hcl involves its interactions at the molecular level, including binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of H-Dab(Z)-ome hcl can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of H-Dab(Z)-ome hcl can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

H-Dab(Z)-ome hcl is involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels

属性

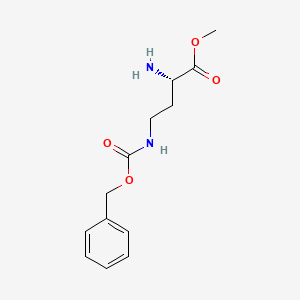

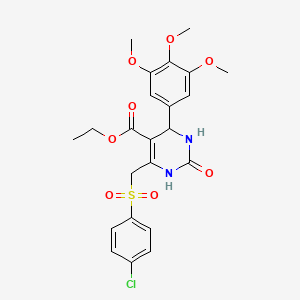

IUPAC Name |

methyl (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-18-12(16)11(14)7-8-15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUZDYKYUJMIOA-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCNC(=O)OCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2750487.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2750492.png)

![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)

![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750495.png)

![6-Cyclopropyl-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2750497.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide](/img/structure/B2750500.png)

![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)

![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)